REACTION_CXSMILES
|
[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[CH:8]=[CH:7][N:6]=C(C#N)[CH:4]=1.[OH-:17].[Na+].Cl.[CH2:20]([OH:22])[CH3:21]>CO.C(Cl)Cl>[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[CH:8]=[CH:7][N:6]=[C:21]([C:20]([OH:17])=[O:22])[CH:4]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.473 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=NC=C1)C#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
MeOH CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
FILTRATION
|
Details
|
the undissolved salt was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=NC=C1)C(=O)O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.461 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |